molecular formula C12H22O2 B1459407 Cyclohexyl(1-methoxycyclobutyl)methanol CAS No. 1600656-18-5

Cyclohexyl(1-methoxycyclobutyl)methanol

Cat. No.: B1459407
CAS No.: 1600656-18-5
M. Wt: 198.3 g/mol
InChI Key: XWONLDKUNDLOFS-UHFFFAOYSA-N
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Description

Cyclohexyl(1-methoxycyclobutyl)methanol is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.31 g/mol . It is characterized by a cyclohexane ring attached to a methoxycyclobutyl group and a methanol moiety. This compound is typically a colorless liquid and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of cyclohexyl(1-methoxycyclobutyl)methanol can be achieved through several synthetic routes. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation to produce cyclohexanecarboxaldehyde, which is then further hydrogenated to yield cyclohexylmethanol . The methoxycyclobutyl group can be introduced through a series of substitution reactions involving appropriate reagents and catalysts. Industrial production methods often utilize catalytic hydrogenation and hydroformylation processes to ensure high yields and purity .

Chemical Reactions Analysis

Cyclohexyl(1-methoxycyclobutyl)methanol undergoes various chemical reactions, including:

Mechanism of Action

Properties

IUPAC Name

cyclohexyl-(1-methoxycyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-14-12(8-5-9-12)11(13)10-6-3-2-4-7-10/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWONLDKUNDLOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 2
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Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 3
Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 4
Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 5
Cyclohexyl(1-methoxycyclobutyl)methanol
Reactant of Route 6
Cyclohexyl(1-methoxycyclobutyl)methanol

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